Paeonoside

Beschreibung

Historical Context of Paeonia Species in Ethnomedicine

The genus Paeonia, commonly known as peony, holds a significant place in the history of traditional medicine, with its use documented for over two millennia. researchgate.netnih.gov In Traditional Chinese Medicine (TCM), various parts of the peony plant, particularly the root, have been fundamental therapeutic agents. wikipedia.orgwebmd.com Records from as early as the Eastern Han Dynasty (AD 25-220) detail the use of peony root decoctions for a range of ailments. nih.gov The dried root of Paeonia lactiflora, known as Bai Shao (Radix Paeoniae Alba), and the root of Paeonia veitchii or Paeonia lactiflora, known as Chi Shao (Radix Paeoniae Rubra), are officially listed in the Chinese Pharmacopoeia. mdpi.comnih.gov These were traditionally used to clear heat, cool the blood, dispel blood stasis, and alleviate pain. mdpi.com Ethnomedicinal applications included the treatment of inflammatory conditions, muscle cramps, hepatitis, gynecological disorders, and cardiovascular diseases. nih.govsemanticscholar.orgjstor.org

The use of Paeonia was not confined to Asia. In the ancient Greco-Roman world, physicians prescribed peony for epilepsy and to induce menstrual flow. jstor.org This application for seizures and convulsions persisted through the Middle Ages and into sixteenth-century Europe. jstor.org The roots and root bark are the most frequently utilized parts of the plant in these traditional systems. researchgate.netnih.gov The long history of use across different cultures for conditions like inflammation, pain, and immune-related disorders laid the groundwork for future scientific investigation into its constituent chemical compounds. nih.govnih.gov

Table 1: Selected Traditional Ethnomedicinal Uses of Paeonia Species This table is interactive. You can sort and filter the data.

| Region/System | Paeonia Species Used (Examples) | Traditional Uses |

|---|---|---|

| Traditional Chinese Medicine | P. lactiflora, P. veitchii, P. suffruticosa | Blood stasis, inflammation, pain, dysmenorrhea, amenorrhea, muscle cramps, hepatitis, fever. researchgate.netmdpi.comsemanticscholar.orgjstor.org |

| Greco-Roman / European | P. officinalis | Epilepsy, seizures, convulsions, promotion of menstruation. jstor.org |

| Ayurvedic / Unani | P. emodi | Hypertension, asthma, convulsions, uterine abnormalities, blood disorders, cholera. semanticscholar.orgresearchgate.net |

| Himalayan Region | P. emodi | Headaches, dizziness, colic, bilious problems, whooping cough. semanticscholar.org |

Evolution of Paeonoside as a Prominent Phytochemical Research Subject

The extensive history of Paeonia in ethnomedicine prompted modern scientific inquiry to identify the bioactive constituents responsible for its therapeutic effects. Initial research focused on crude extracts of the peony root, which demonstrated a wide array of pharmacological activities. nih.gov This led to the isolation of a group of active compounds known as the total glucosides of peony (TGP), primarily extracted from the dried root of Paeonia lactiflora. nih.govnih.gov TGP is composed of several monoterpenoid glucosides, with paeoniflorin (B1679553) being the most abundant and extensively studied component, often accounting for over 40% of TGP. nih.govnih.gov

As analytical techniques advanced, researchers began to isolate and characterize other, less abundant glycosides within TGP. nih.govmdpi.com Among these is this compound, a monoterpene glycoside identified as a bioactive compound in species such as Paeonia suffruticosa. medchemexpress.comnih.gov While the broader research landscape has long been dominated by studies on TGP and paeoniflorin for conditions like autoimmune diseases and inflammation, recent studies have started to investigate the unique biological activities of this compound itself. nih.govnih.govnih.gov This evolution from studying the whole plant to its complex extracts and finally to individual molecules like this compound allows for a more precise understanding of their specific mechanisms of action and therapeutic potential. mdpi.com Research has specifically highlighted this compound's role in cellular processes related to bone formation, distinguishing its area of investigation from the more general anti-inflammatory and immunomodulatory focus of TGP and paeoniflorin. medchemexpress.comnih.govnih.gov

Current Landscape and Broader Implications of this compound Research

The current research landscape for this compound is characterized by a focused investigation into its specific cellular and molecular effects. A significant area of emerging research is its role in bone metabolism. Studies have demonstrated that this compound, isolated from the dried roots of P. suffruticosa, promotes osteoblast differentiation and mineralized nodule formation. nih.govnih.gov Research indicates that this compound enhances the expression of key signaling molecules such as Wnt3a and bone morphogenetic protein 2 (BMP2), which in turn activate downstream pathways that regulate gene expression crucial for bone formation. nih.gov These findings suggest a potential role for this compound in the context of bone diseases. nih.govnih.gov

Table 2: Selected Investigated Pharmacological Activities of Paeonia Glycosides and Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Extract | Investigated Pharmacological Activity | Key Research Findings |

|---|---|---|

| This compound (PASI) | Osteoblast Differentiation & Mineralization | Promotes wound healing and migration in pre-osteoblasts; enhances mineralized nodule formation by regulating the BMP2 and Wnt3a pathways. medchemexpress.comnih.govnih.gov |

| Total Glucosides of Peony (TGP) | Immunomodulation / Anti-inflammatory | Used in studies for autoimmune diseases; alleviates clinical symptoms by regulating T-cell immunity and inflammatory responses. nih.govmdpi.comnih.gov |

| Paeoniflorin | Cardiovascular Protection | Protects the cardiovascular system by regulating glucose and lipid metabolism, and exerting anti-inflammatory and anti-oxidative stress activities. nih.gov |

| Paeoniflorin | Neuroprotection | Shows anti-inflammatory and immunoregulatory effects in models of autoimmune diseases affecting the nervous system. nih.gov |

| Paeonol (B1678282) | Anti-inflammatory | Reduces the production of inflammatory mediators like nitric oxide, IL-6, and TNF-α. nih.gov |

| Paeonol | Neuroprotection | Reduces cerebral infarction volume and improves neurological deficits through antioxidative and anti-inflammatory effects in ischemia models. nih.govnih.gov |

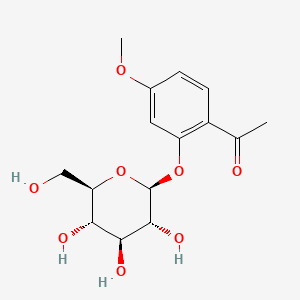

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIUTYMRHHBXPB-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942452 | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20309-70-0 | |

| Record name | Paeonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies of Paeonoside

Natural Distribution and Botanical Sourcing within Paeonia Genera

Paeonoside is a naturally occurring chemical compound that has been identified within plants of the genus Paeonia, the sole genus in the family Paeoniaceae. These plants, commonly known as peonies, are native to various regions across the Northern Hemisphere, including Asia, Europe, and Western North America. nih.govresearchgate.net The genus is divided into three sections: Moutan (woody or tree peonies), Onaepia (two herbaceous species from North America), and Paeoniae (all other herbaceous species). nih.govnih.gov

While the Paeonia genus encompasses approximately 33 species, this compound has been specifically identified in Paeonia suffruticosa, a woody peony species endemic to China. mdpi.comnih.gov The roots of P. suffruticosa are a known botanical source for the isolation of this compound. nih.govmdpi.com Herbaceous species such as Paeonia lactiflora, also known as the Chinese peony, are widely studied for their chemical constituents, particularly monoterpene glycosides like paeoniflorin (B1679553), which are biosynthetically distinct from this compound. nih.govresearchgate.net Research has also been conducted on the chemical composition of other species, including Paeonia tenuifolia, Paeonia peregrina, and Paeonia officinalis, primarily focusing on polyphenols and other monoterpenes. researchgate.netresearchgate.net

The natural habitat of the Paeonia genus is extensive. Woody peonies (section Moutan) are found in Central and Southern China. nih.govnih.gov Herbaceous species are more widespread, with Paeonia lactiflora native to Northern China, Japan, Korea, Mongolia, and parts of Russia. nih.gov Other species are distributed across the Mediterranean, Asia, and the western part of North America. nih.gov The wide distribution and rich genetic diversity of the Paeonia genus suggest that this compound may be present in other species, though P. suffruticosa remains the most explicitly cited source. nih.gov

| Botanical Species | Common Name | Section | Primary Native Distribution | Cited as a Source of this compound |

|---|---|---|---|---|

| Paeonia suffruticosa | Tree Peony, Moutan Peony | Moutan | Central and Southern China | Yes mdpi.comnih.gov |

| Paeonia lactiflora | Chinese Peony | Paeoniae | East Asia (China, Japan, Korea, Siberia) | Primarily studied for other compounds like paeoniflorin nih.govresearchgate.net |

| Paeonia officinalis | Common Peony, European Peony | Paeoniae | Southern Europe | Investigated for various polyphenols researchgate.netresearchgate.net |

| Paeonia tenuifolia | Fernleaf Peony | Paeoniae | Eastern Europe, Carpathian-Balkan region | Investigated for various polyphenols researchgate.net |

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from its botanical sources, primarily the roots of Paeonia species, involves sophisticated extraction and purification methodologies designed to maximize yield and purity. Modern techniques are favored for their efficiency, reduced solvent consumption, and ability to preserve the integrity of the target compound.

Extraction Techniques:

Advanced extraction methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are prominently used for obtaining bioactive compounds from Paeonia roots. researchgate.netmdpi.comfrontiersin.org

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant matrix, causing the rupture of plant cell walls and enhancing the release of intracellular components into the solvent. nih.govnih.gov The main advantages of MAE include significantly shorter extraction times, reduced solvent usage, and often higher extraction yields compared to conventional methods like maceration or Soxhlet extraction. nih.govnih.gov Parameters such as microwave power, irradiation time, solvent type (commonly ethanol-water mixtures), and solid-to-liquid ratio are optimized to achieve maximum efficiency. nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. researchgate.netfrontiersin.org The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, thereby improving solvent penetration and accelerating mass transfer of the target compounds. researchgate.netnih.gov UAE is considered a green technology due to its lower energy consumption, reduced processing time, and high efficiency. frontiersin.org

Deep Eutectic Solvents (DESs): In conjunction with UAE, deep eutectic solvents are emerging as environmentally friendly or "green" alternatives to traditional organic solvents. researchgate.netccspublishing.org.cn DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They offer high extraction efficiency and can be tailored for specific compounds. researchgate.net

Purification Techniques:

Following extraction, the crude extract contains a complex mixture of compounds. Purification of this compound is typically achieved through a multi-step chromatographic process.

Macroporous Resin Chromatography: The initial purification step often involves passing the crude extract through a column packed with macroporous adsorption resins. nih.govfrontiersin.org These resins can selectively adsorb target compounds from the extract based on polarity and molecular size, while allowing impurities to pass through. The adsorbed compounds, including this compound, are then eluted with a suitable solvent, such as an ethanol-water gradient, resulting in a significantly enriched extract. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is the method of choice. nih.govmedchemexpress.com This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. medchemexpress.com By optimizing the mobile phase composition and flow rate, this compound can be isolated from other closely related compounds, yielding a final product of high purity. nih.gov The purity is then typically verified using analytical HPLC. nih.gov

Other Techniques: Methods like ultrafiltration may be used as a preliminary step to remove large molecules like proteins before chromatographic separation. nih.gov

| Technique | Principle | Application in this compound Isolation |

|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, disrupting cell walls and accelerating extraction. nih.govnih.gov | Efficiently extracts compounds from Paeonia roots with reduced time and solvent. mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Employs acoustic cavitation to break cell walls, enhancing solvent penetration and mass transfer. researchgate.netfrontiersin.org | A green and efficient method for obtaining crude extracts from Paeonia material. researchgate.netfrontiersin.org |

| Macroporous Resin Chromatography | Separates compounds based on adsorption/desorption principles, enriching the target compound. nih.govfrontiersin.org | Used for initial clean-up and concentration of this compound from the crude extract. frontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. medchemexpress.com | Final purification step to obtain high-purity this compound. nih.gov |

Biosynthetic Pathways and Precursor Chemistry of this compound

The biosynthesis of this compound, with the chemical structure 1-[2-(β-D-glucopyranosyloxy)-4-methoxyphenyl]ethanone, involves several key metabolic pathways to construct its two main components: the acetophenone (B1666503) aglycone and the glucose moiety. nih.gov While the biosynthesis of the well-known Paeonia monoterpene glycosides like paeoniflorin proceeds via the terpenoid pathway, the acetophenone core of this compound suggests a different origin, likely the polyketide pathway. mdpi.comfrontiersin.org

Aglycone Formation (Polyketide Pathway):

The aromatic core of this compound, 2-hydroxy-4-methoxyacetophenone, is likely synthesized via the polyketide pathway. Polyketides are a diverse class of natural products assembled by Polyketide Synthase (PKS) enzymes. nih.gov The general process involves:

Starter Unit: The biosynthesis is initiated with a starter molecule, typically acetyl-CoA.

Chain Elongation: The starter unit is sequentially condensed with several "extender units," most commonly malonyl-CoA. Each condensation step is a decarboxylative Claisen condensation catalyzed by a PKS. nih.gov For the acetophenone skeleton, this would involve the condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear poly-β-keto chain.

Cyclization and Aromatization: The unstable poly-β-keto intermediate undergoes intramolecular cyclization and subsequent dehydration and enolization reactions to form a stable aromatic ring. Type III PKSs are known to catalyze this entire process from acyl-CoA precursors to a final aromatic product. nih.gov

Tailoring Reactions: After the basic phenolic ring is formed, a series of "tailoring" enzymes modify the structure to create the final aglycone. These modifications would include specific hydroxylation and O-methylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases, respectively, to yield 2-hydroxy-4-methoxyacetophenone.

Glycosylation:

The final step in this compound biosynthesis is the attachment of a glucose molecule to the hydroxyl group of the acetophenone aglycone.

Glycosylation: This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). The UGT enzyme facilitates the transfer of a glucose molecule from an activated sugar donor, UDP-glucose (Uridine diphosphate (B83284) glucose), to the 2-hydroxyl group of the aglycone, forming a β-O-glycosidic bond. This step not only completes the synthesis of this compound but also increases its water solubility and stability within the plant cell.

| Biosynthetic Stage | Key Precursor(s) | Key Enzyme(s) | Intermediate/Product |

|---|---|---|---|

| Aglycone Backbone Assembly | Acetyl-CoA (starter), Malonyl-CoA (extender) | Polyketide Synthase (PKS) nih.gov | Poly-β-keto chain |

| Aromatization & Tailoring | Poly-β-keto chain | PKS (cyclase/aromatase), Cytochrome P450s, Methyltransferases | 2-hydroxy-4-methoxyacetophenone (Aglycone) |

| Glycosylation | Aglycone, UDP-glucose | UDP-dependent Glycosyltransferase (UGT) | This compound |

Molecular Mechanisms and Cellular Signaling Pathways of Paeonoside

Modulation of Inflammatory Cascades by Paeonoside

While the broader anti-inflammatory potential of compounds from Paeonia species is recognized, direct and detailed molecular evidence specifically elucidating the mechanisms of this compound on key inflammatory signaling cascades remains limited in the currently available scientific literature. The following sections outline the major inflammatory pathways, though direct modulation by this compound requires further investigation.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for cytokines and chemokines. While related compounds have shown inhibitory effects on this pathway, direct evidence detailing this compound's specific interactions with IKK, IκBα phosphorylation, or p65 nuclear translocation is not extensively documented in the reviewed literature.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38, JNK, and ERK cascades, are critical in transducing extracellular signals into cellular responses such as inflammation and apoptosis. These pathways are known to be activated by various inflammatory stimuli and play a role in the production of pro-inflammatory mediators. For instance, the p38 MAPK pathway is activated in macrophages in response to inflammatory triggers and contributes to the expression of pro-inflammatory cytokines. The specific effects of this compound on the phosphorylation status of key MAPK proteins like p38, JNK, and ERK in inflammatory cells such as macrophages have yet to be fully elucidated.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Interventions

The cyclic adenosine monophosphate (cAMP) pathway is a ubiquitous second messenger system that regulates a wide array of cellular functions. The intracellular levels of cAMP are controlled by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates various downstream targets to modulate cellular processes. While cAMP signaling can influence inflammatory responses, specific studies detailing how this compound intervenes in this pathway, for instance, by altering cAMP levels or PKA activity, are not prominently featured in existing research.

Inflammasome Activation and Downstream Cytokine Suppression

Inflammasomes are multiprotein complexes that, upon activation, trigger the maturation and secretion of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β). The NLRP3 inflammasome is a well-characterized example that assembles in response to various danger signals, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active form. Some natural compounds have been shown to suppress NLRP3 inflammasome activation by inhibiting its assembly or the function of its components. However, direct evidence demonstrating that this compound inhibits the assembly of the NLRP3 inflammasome or the subsequent activation of caspase-1 and release of IL-1β is not yet established.

Transcriptional Regulation of Pro-inflammatory Cytokines and Chemokines

The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as various chemokines, is a hallmark of inflammation and is tightly regulated at the transcriptional level. The expression of these molecules can be induced by inflammatory stimuli like lipopolysaccharide (LPS). While some natural compounds have been shown to suppress the gene expression and secretion of these cytokines, the specific transcriptional regulatory effects of this compound on these key pro-inflammatory mediators require more in-depth investigation.

Cellular Growth and Differentiation Regulation by this compound

In contrast to the inflammatory cascades, the role of this compound in cellular differentiation, particularly in bone formation, is more clearly defined.

Research has demonstrated that this compound promotes the differentiation of pre-osteoblasts into mature osteoblasts. This effect is mediated through the upregulation of key signaling pathways involved in osteogenesis. Specifically, this compound has been shown to enhance the expression of Bone Morphogenetic Protein 2 (BMP2) and Wnt3a. The activation of these pathways leads to the phosphorylation and activation of their downstream effectors, Smad1/5/8 and β-catenin, respectively.

These signaling events converge on the master transcriptional regulator of osteoblast differentiation, Runt-related transcription factor 2 (Runx2). This compound treatment leads to an increase in the expression of Runx2 in the nucleus of pre-osteoblasts. Runx2, in turn, activates the transcription of genes essential for bone matrix production and mineralization. The importance of these pathways in this compound-mediated osteoblast differentiation is underscored by findings that inhibiting either the BMP2 or Wnt3a pathway attenuates the pro-differentiative effects of this compound and reduces the nuclear expression of Runx2. Another critical transcription factor in this process is Osterix (Osx), which acts downstream of Runx2 and is also essential for osteoblast maturation.

In the context of cellular growth, studies on "total glucosides of paeony," a mixture that includes this compound, have shown inhibitory effects on the proliferation of certain cancer cells. Furthermore, the related compound paeonol (B1678282) has been demonstrated to inhibit the proliferation of various tumor cell lines and can induce cell cycle arrest. Cancer is fundamentally a disease of uncontrolled cell division, often linked to mutations in genes that regulate the cell cycle. Cell cycle progression is controlled by checkpoints and regulatory proteins, and loss of this control can lead to tumor formation. While these findings suggest a potential role for this compound in modulating cellular growth, further research is needed to delineate its specific effects on cell cycle regulatory proteins and its efficacy as a single agent.

Table 1: Effects of this compound on Osteoblast Differentiation Markers

| Marker | Effect of this compound Treatment | Signaling Pathway Implicated | Reference |

| BMP2 | Increased expression | BMP | |

| Wnt3a | Increased expression | Wnt/β-catenin | |

| Phospho-Smad1/5/8 | Increased activation | BMP | |

| β-catenin | Increased activation | Wnt/β-catenin | |

| Runx2 | Increased nuclear expression | BMP and Wnt/β-catenin | |

| Alkaline Phosphatase (ALP) Activity | Increased | Osteoblast Differentiation | |

| Mineralized Nodule Formation | Increased | Osteoblast Maturation |

Osteoblast Differentiation and Mineralized Nodule Formation Enhancement

This compound has been shown to promote the differentiation of pre-osteoblasts into mature osteoblasts and enhance the formation of mineralized nodules, which are crucial processes in bone formation and repair. nih.govnih.govfrontiersin.org This enhancement is mediated through the modulation of several key signaling pathways.

Research indicates that this compound treatment increases the expression of Bone Morphogenetic Protein 2 (BMP2). nih.govmdpi.com BMP2 is a critical growth factor that belongs to the transforming growth factor-beta (TGF-β) superfamily and plays a pivotal role in osteogenesis. researchgate.netresearchgate.net The activation of the BMP2 pathway by this compound initiates a downstream signaling cascade. Specifically, this compound has been observed to enhance the phosphorylation of Smad1/5/8, which are key downstream molecules in the BMP2 signaling pathway. nih.govmdpi.com This activation suggests that this compound's pro-osteogenic effects are, in part, mediated by its ability to stimulate the BMP2 pathway, a central regulator of bone development and homeostasis. researchgate.netresearchgate.net

In conjunction with the BMP2 pathway, this compound also modulates the Wnt3a/β-catenin signaling pathway. nih.govmdpi.com The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis, including the regulation of cell proliferation and differentiation. nih.govsemanticscholar.org Studies have demonstrated that this compound enhances the expression of Wnt3a. nih.gov This leads to the activation of its downstream molecule, β-catenin. nih.gov The activation of the Wnt/β-catenin pathway is a well-established mechanism for promoting osteoblast differentiation. The ability of this compound to upregulate Wnt3a and subsequently activate β-catenin highlights another critical mechanism through which it encourages bone formation. nih.govmdpi.com

The activation of both the BMP2 and Wnt3a/β-catenin pathways by this compound converges on the upregulation of Runt-related transcription factor 2 (RUNX2). nih.govmdpi.com RUNX2 is a master transcription factor essential for osteoblast differentiation and bone formation. It regulates the expression of numerous genes involved in the development and function of osteoblasts. Research has shown that this compound treatment leads to an increase in the expression of RUNX2 in the nucleus of pre-osteoblasts. nih.govmdpi.com Furthermore, the inhibition of the BMP2 and Wnt3a pathways has been found to attenuate the this compound-mediated increase in RUNX2 expression, confirming that this compound regulates RUNX2 through these pathways. nih.govfrontiersin.org This upregulation of RUNX2 is a key event that drives the differentiation of pre-osteoblasts and the subsequent formation of mineralized nodules. nih.gov

Interactive Table: Effect of this compound on Osteoblast Differentiation Pathways

| Pathway Component | Effect of this compound Treatment | Downstream Effect | Supporting Evidence |

| BMP2 | Increased expression | Activation of Smad1/5/8 phosphorylation | nih.govmdpi.com |

| Wnt3a | Increased expression | Activation of β-catenin | nih.govmdpi.com |

| RUNX2 | Upregulated expression in the nucleus | Promotion of osteoblast differentiation and mineralization | nih.govfrontiersin.orgmdpi.com |

Anti-proliferative and Apoptosis Induction Mechanisms in Pathological Cell Lines

While the effects of this compound on osteogenic pathways are becoming clearer, its specific molecular mechanisms regarding anti-proliferative and apoptosis-inducing activities in pathological cell lines are less defined in the current scientific literature. The following sections discuss key signaling pathways often implicated in cell proliferation and apoptosis in the context of cancer, though direct evidence for this compound's inhibitory role remains to be fully elucidated.

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, growth, and survival. mdpi.com Its aberrant activation is a common feature in many types of cancer, contributing to tumor growth and resistance to therapy. mdpi.com Inhibition of the PI3K/AKT pathway is, therefore, a significant target for cancer therapeutics. mdpi.com While other compounds from the Paeonia genus have been studied for their effects on this pathway, specific research detailing the direct inhibitory action of this compound on the PI3K/AKT pathway in pathological cell lines is limited. Further investigation is required to determine if this compound exerts anti-proliferative effects through the modulation of this critical signaling cascade.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and angiogenesis. nih.govfrontiersin.org Constitutive activation of the STAT3 signaling pathway is frequently observed in various cancers and is associated with tumor progression and resistance to apoptosis. nih.govfrontiersin.org Consequently, blocking the STAT3 pathway is a promising strategy for cancer treatment. nih.gov Although related compounds have been shown to inhibit STAT3 signaling, there is a lack of direct scientific evidence from the reviewed literature that specifically demonstrates this compound's ability to block the STAT3 pathway to induce apoptosis in pathological cell lines. Future studies are needed to explore the potential interaction between this compound and the STAT3 signaling pathway in the context of its anti-proliferative and pro-apoptotic activities.

Angiogenesis Inhibition through Endothelial Cell Modulation

This compound is a constituent of Cortex Moutan, the root bark of Paeonia suffruticosa. nih.govcannalib.euresearchgate.net Research into the extracts of Cortex Moutan has shed light on potential anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. Extracts from Cortex Moutan have been shown to block the binding of Vascular Endothelial Growth Factor (VEGF), a key angiogenic molecule, to its receptor. mdpi.com This action consequently leads to a reduction in VEGF-induced proliferation of endothelial cells, the primary cells lining blood vessels. mdpi.com By interfering with this key signaling pathway, the extract demonstrates potential as an anti-angiogenic agent. mdpi.com While these effects are attributed to the whole extract, the presence of this compound as a key component suggests its contribution to this activity. Further research has also identified this compound as a potential regulator of blood vessel endothelial cell migration. medsci.org

Metabolic and Vascular Regulatory Mechanisms of this compound

This compound demonstrates significant regulatory effects on both metabolic and vascular systems, highlighting its potential therapeutic applications in related disorders.

This compound has been identified as a compound with notable anti-diabetic properties. nih.gov Its mechanism of action involves the enhancement of glucose homeostasis. nih.gov Studies conducted on human liver cancer (HepG2) cells have demonstrated that this compound stimulates both glucose uptake and the synthesis of glycogen (B147801). nih.govnih.gov This dual action is mediated through the activation of a critical cellular energy sensor, AMP-activated protein kinase (AMPK). nih.govnih.gov The activation of the AMPK pathway is a well-established target for managing metabolic disorders, including type 2 diabetes. nih.govmdpi.com

Table 1: Anti-diabetic Mechanisms of this compound

| Mechanism | Target Pathway/Molecule | Cellular Model | Outcome |

| Glucose Uptake Stimulation | AMP-activated protein kinase (AMPK) | HepG2 cells | Increased cellular glucose absorption |

| Glycogen Synthesis Stimulation | AMP-activated protein kinase (AMPK) | HepG2 cells | Enhanced storage of glucose as glycogen |

This compound exhibits vasoprotective effects, with specific actions that can counteract the progression of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries.

A critical event in the development of atherosclerosis is the formation of foam cells—macrophages that have engulfed excessive amounts of lipids. This compound has been found to directly inhibit the formation of these cells, thereby addressing a foundational step in plaque development.

By modulating the expression of lipid transporters, this compound effectively leads to a reduction in the aggregation of lipids within foam cells. This action helps to prevent the lipid overload that characterizes these cells and contributes to the growth of atherosclerotic plaques.

Table 2: Cardiovascular Protective Mechanisms of this compound

| Mechanism | Specific Action | Target Molecule/Process | Consequence |

| Atherosclerosis Modulation | Attenuation of Foam Cell Formation | Macrophage lipid uptake | Reduced plaque component formation |

| Regulation of Lipid Transporters | Downregulation of CD36 | Decreased lipid influx into macrophages | |

| Regulation of Lipid Transporters | Inhibition of ABCA1 expression | Modulation of cholesterol efflux | |

| Reduction of Lipid Accumulation | Intracellular lipid aggregation | Less lipid buildup within cells |

Cardiovascular Protective Mechanisms, including Atherosclerosis Progression Modulation

Neuroprotective Mechanisms and Effects on Central Nervous System Pathways

The central nervous system (CNS) is a complex network where neuronal survival is paramount for proper function. Neuroprotection encompasses the strategies and mechanisms that guard against neuronal injury and degeneration. Various signaling pathways are integral to maintaining neuronal health, and their dysregulation can lead to pathological conditions.

While direct and extensive research specifically on this compound's neuroprotective mechanisms is still emerging, the actions of structurally related compounds, such as paeoniflorin (B1679553), offer valuable insights. Paeoniflorin has been shown to exert neuroprotective effects by modulating several key signaling pathways. For instance, it can up-regulate the Bcl-2/BAD ratio, which is crucial for inhibiting apoptosis, or programmed cell death. nih.gov The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with Bcl-2 itself being an anti-apoptotic protein and BAD being a pro-apoptotic member. nih.govnih.govyoutube.com An increased Bcl-2/BAD ratio signifies a shift towards cell survival.

Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical route for promoting neuron survival that has been implicated in the neuroprotective effects of paeoniflorin. nih.gov Activation of this pathway is known to suppress apoptotic processes and promote cell survival and growth. nih.gov

The mitogen-activated protein kinase (MAPK) pathway, a central signaling cascade, is also a key player in neuronal function. nih.gov This pathway, which includes kinases like ERK1 and ERK2, is involved in neuronal differentiation, survival, and plasticity. nih.govnih.gov Dysregulation of MAPK signaling is associated with various neurological disorders. frontiersin.org While the direct impact of this compound on the MAPK pathway in the CNS is a subject for further investigation, the modulation of this pathway is a common mechanism for many neuroprotective agents. nih.govresearchgate.net

It is important to note that neuronal apoptosis is a tightly regulated process. nih.gov In healthy neurons, the apoptotic machinery is restricted to prevent unwanted cell death. nih.gov However, under pathological conditions, these safeguards can be overcome. Neuroprotective agents often work by reinforcing these endogenous protective mechanisms. nih.gov

Anti-oxidative Stress Pathways and Reactive Oxygen Species (ROS) Scavenging by this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases. nih.govresearchgate.netmdpi.com The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. researchgate.net ROS, such as superoxide (B77818) anions and hydroxyl radicals, can damage cellular components like lipids, proteins, and DNA. nih.govfrontiersin.org

A primary defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress, it translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes. nih.gov The activation of the Nrf2 pathway is a key strategy for cellular defense against oxidative damage. nih.govnih.gov

While direct evidence for this compound's activation of the Nrf2 pathway is still being established, related compounds have been shown to exert their antioxidant effects through this mechanism. The process of ROS scavenging involves the neutralization of these highly reactive molecules. This can be achieved through direct chemical interaction or by enhancing the activity of endogenous antioxidant enzymes. nih.govnih.gov

The antioxidant defense system includes enzymatic components like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants. nih.gov These systems work in concert to neutralize different types of ROS. For instance, SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. nih.gov

The table below summarizes key proteins and pathways involved in neuroprotection and the antioxidant response.

| Category | Pathway/Protein | Function in Neuronal Health |

| Neuroprotection | Bcl-2 family (e.g., Bcl-2, BAD) | Regulates the intrinsic apoptotic pathway, balancing cell survival and death. nih.govnih.govnih.govyoutube.com |

| PI3K/Akt Pathway | Promotes cell survival and inhibits apoptosis. nih.govnih.gov | |

| MAPK Pathway (e.g., ERK1/2) | Involved in neuronal differentiation, survival, and plasticity. nih.govnih.gov | |

| Anti-oxidative Stress | Nrf2 Signaling Pathway | Master regulator of the antioxidant response, inducing the expression of protective genes. nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can cause cellular damage if not controlled. nih.govfrontiersin.org | |

| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. nih.gov | |

| Catalase (CAT) | An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov |

Pharmacological Spectrum and Therapeutic Potential of Paeonoside

Anti-inflammatory and Analgesic Efficacy in Systemic and Localized Inflammation Models

Paeonol (B1678282) has demonstrated significant anti-inflammatory and analgesic properties across various experimental models. Its mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways. In a rat model of carrageenan-induced thermal hyperalgesia, paeonol was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Concurrently, it enhanced the production of the anti-inflammatory cytokine IL-10. wikipedia.org This dual action on cytokine balance contributes to its potent anti-inflammatory effect.

Further investigation into its mechanism revealed that paeonol can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade. lktlabs.com The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are key mediators of inflammation and pain. researchgate.net This suppression of inflammatory mediators and the inhibition of neutrophil infiltration are considered key mechanisms behind paeonol's analgesic and anti-inflammatory effects in models of localized inflammation. wikipedia.org

Table 1: Anti-inflammatory and Analgesic Research Findings for Paeonol

| Model | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|

| Carrageenan-evoked thermal hyperalgesia (Rat) | Exerted potent analgesic and anti-inflammatory effects. | Inhibited formation of TNF-α and IL-1β; enhanced IL-10 production. Inhibited iNOS and COX-2 protein expression, leading to decreased NO and PGE2 production. | wikipedia.org |

Anti-cancer Activities of Paeonoside across various Oncological Paradigms

Paeonol has been investigated for its anti-cancer activities, demonstrating potential efficacy against a range of cancer types through multiple mechanisms. nih.gov Research shows that it can inhibit the growth, proliferation, invasion, and metastasis of tumor cells. researchgate.net These effects are often achieved by inducing apoptosis (programmed cell death), promoting cell cycle arrest, and regulating tumor immunity. nih.gov

In models of oral squamous cell carcinoma (OSCC), paeonol was found to inhibit glycolysis and cell migration by suppressing N-acetyltransferase 10 (NAT10)-mediated ac⁴C modification of hexokinase 2 (HK2). researchgate.net In human ovarian cancer cells, paeonol induces apoptosis by increasing the activation of caspase 3 and downregulating the expression of survivin. lktlabs.com Furthermore, it has shown the ability to suppress melanoma metastasis by inhibiting pro-inflammatory cytokine-mediated signaling pathways, including NF-κB and STAT3. For renal cell carcinoma, studies revealed that paeonol induced apoptosis by modulating the Bcl-2/Bax ratio and inhibited cell proliferation and invasion by downregulating VEGFA. researchgate.net

Table 2: Anti-cancer Research Findings for Paeonol

| Oncological Paradigm (Cell/Animal Model) | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|

| Oral Squamous Cell Carcinoma (OSCC) | Decreased viability, migration, and glycolysis of OSCC cells. | Inhibited NAT10-mediated ac⁴C modification of HK2. | researchgate.net |

| Ovarian Cancer Cells | Decreased cell viability and induced apoptosis. | Increased activation of caspase 3; downregulated survivin expression. | lktlabs.com |

| Melanoma | Suppressed cell proliferation and inhibited metastasis. | Inhibited pro-inflammatory cytokine-mediated NF-κB and STAT3 signaling. | researchgate.net |

| Renal Cell Carcinoma | Induced apoptosis and inhibited proliferation, invasion, and metastasis. | Reduced the Bcl-2/Bax ratio; downregulated VEGFA. | researchgate.net |

Cardioprotective and Vasoprotective Effects of this compound

Paeonol demonstrates significant protective effects on the cardiovascular system, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic actions. researchgate.net In a rat model of doxorubicin-induced chronic heart failure, paeonol treatment improved cardiac function and ameliorated myocardial damage. This was associated with the downregulation of myocardial damage markers and the suppression of apoptosis. The underlying mechanism involves the regulation of the miR-21-5p/S-phase kinase-associated protein 2 (SKP2) axis. researchgate.net

In another study using an isoproterenol-induced myocardial injury model, the combination of paeonol and danshensu (B613839) was shown to exert a cardioprotective effect. This was linked to the enhancement of the antioxidant defense system through the activation of the Nrf2 signaling pathway and anti-apoptosis effects via regulation of Bax, Bcl-2, and Caspase-3 proteins. researchgate.net Paeonol also exhibits vasoprotective effects by inhibiting the adhesion of monocytes to vascular endothelial cells, a key event in the development of atherosclerosis. This is achieved by preventing the activation of MAP kinase pathways (JNK1/2, ERK1/2, and p38). lktlabs.com

Table 3: Cardioprotective and Vasoprotective Research Findings for Paeonol

| Model | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|

| Doxorubicin-induced Chronic Heart Failure (Rat) | Improved cardiac function, ameliorated histopathological injury, and suppressed apoptosis. | Inhibited miR-21-5p expression and upregulated SKP2. | researchgate.net |

| Isoproterenol-induced Myocardial Injury (Rat) | Decreased infarct size and levels of serum marker enzymes. | Activated Nrf2 signaling; regulated Bax, Bcl-2, and Caspase-3 to inhibit apoptosis. | researchgate.net |

| Oxidized LDL-induced Monocyte Adhesion (in vitro) | Prevented monocyte adhesion to vascular endothelial cells. | Inhibited activation of JNK1/2, ERK1/2, and p38 MAPK pathways. | lktlabs.com |

Anti-diabetic and Metabolic Syndrome Therapeutic Applications of this compound

Paeonol has shown potential as a therapeutic agent for diabetes and metabolic syndrome by improving glucose and lipid metabolism. In a diabetic mouse model, paeonol treatment attenuated elevated levels of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). nih.gov It also significantly reduced fasting blood glucose and glycosylated serum protein levels. The mechanism for these effects was linked to the activation of the protein kinase B (Akt) signaling pathway, which plays a critical role in glucose and lipid metabolism. nih.gov

In streptozotocin (B1681764) (STZ)-induced diabetic rats, paeonol not only exerted hypoglycemic effects but also showed protective activity against diabetic encephalopathy, a severe complication of diabetes. nih.gov This neuroprotective effect was associated with its ability to modulate the advanced glycation end products (AGEs)/receptor for advanced glycation end products (RAGE)/NF-κB pathway. nih.gov Furthermore, in insulin-resistant HepG2 cells, paeonol was found to improve lipid accumulation and enhance glucose utilization, further supporting its role in combating insulin (B600854) resistance. nih.gov

Table 4: Anti-diabetic and Metabolic Syndrome Research Findings for Paeonol

| Model | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|

| High-fat diet/STZ-induced Diabetic Mice | Attenuated elevated serum TC, TG, LDL-C, and fasting blood glucose. Improved liver glycogen (B147801) content. | Activation of the Akt signaling pathway. | nih.gov |

| Insulin-Resistant HepG2 Cells | Improved lipid accumulation and glucose utilization. | Activation of the Akt signaling pathway. | nih.gov |

Immunomodulatory Functions and Immunological Response Regulation by this compound

Paeonol exhibits potent immunomodulatory functions, primarily through its ability to regulate the activity of immune cells and the production of inflammatory mediators. It has been shown to possess immunosuppressive activities by inhibiting inflammation. researchgate.net A key aspect of its immunomodulatory effect is its influence on macrophage polarization. Paeonol can promote the shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. nih.govkoreascience.krnih.gov This is achieved by repressing M1 polarization markers like IL-1β and TNF-α while promoting M2 markers such as IL-4 and IL-10. nih.gov

This regulation of macrophage activity is crucial in various pathological conditions. For instance, in models of diabetic wound healing, promoting M2 macrophage polarization accelerates tissue repair. nih.govkoreascience.krnih.gov The underlying mechanisms for these immunomodulatory effects often involve the inhibition of key inflammatory signaling pathways, including the NF-κB, MAPK, and NLRP3 inflammasome pathways. researchgate.net By regulating these pathways, paeonol can control the activation of immune cells and the subsequent inflammatory response. researchgate.net

Table 5: Immunomodulatory Research Findings for Paeonol

| Model System | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|

| Macrophage cultures (in vitro) | Inhibited M1 macrophage polarization and promoted M2 macrophage polarization. | Downregulated lipase, amylase, IL-1β, and IL-6; Suppressed M1 polarization through the NLRP3 pathway. | researchgate.net |

| Diabetic Rat Wound Model | Accelerated healing by promoting M2 macrophage polarization at the wound site. | Reduced expression of M1 markers (IL-1β, TNF-α); Increased expression of M2 markers (IL-4, IL-10). | nih.govkoreascience.krnih.gov |

Bone Health and Osteoporosis Therapeutic Applications of this compound

Paeonol has emerged as a promising agent for promoting bone health and treating bone diseases like osteoporosis. Its primary mechanism involves the inhibition of osteoclastogenesis, the process of bone resorption by osteoclast cells. nih.govnih.gov In studies using bone marrow stromal cells and RAW264.7 macrophage cells, paeonol markedly inhibited osteoclast differentiation induced by the receptor activator of nuclear factor kappa B ligand (RANKL). nih.gov

The molecular mechanism behind this effect is the attenuation of RANKL-induced signaling pathways. Paeonol was found to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK), p38, and the activation of the NF-κB pathway. nih.gov In an in vivo model of ovariectomy-induced osteoporosis, paeonol treatment successfully prevented bone loss, confirming its therapeutic potential. nih.gov In addition to inhibiting bone resorption, related compounds like paeonolide (B150436) have been shown to promote bone formation by enhancing osteoblast differentiation and mineralization through the ERK1/2-RUNX2 signaling pathway. nih.govnih.gov

Table 6: Bone Health and Osteoporosis Research Findings for Paeonol/Paeonolide

| Compound | Model | Key Findings | Reported Mechanism of Action | Citations |

|---|---|---|---|---|

| Paeonol | RANKL-induced Osteoclastogenesis (in vitro) | Markedly inhibited osteoclast differentiation and resorption activity. | Inhibited RANKL-induced ERK, p38, and NF-κB activation. | nih.gov |

| Paeonol | Ovariectomy-induced Osteoporosis (Rat) | Prevented bone loss. | Inhibition of osteoclastogenesis. | nih.gov |

Wound Healing and Tissue Regeneration Potentials of this compound

Paeonol has demonstrated significant potential in accelerating wound healing and promoting tissue regeneration, particularly in compromised healing scenarios such as diabetic ulcers. nih.govkoreascience.krnih.gov In a diabetic rat model, treatment with paeonol significantly accelerated wound closure, reduced the wound area, and enhanced collagen deposition. researchgate.netnih.gov

The primary mechanism for this enhanced healing is its ability to modulate the inflammatory environment by regulating macrophage polarization. Paeonol was shown to suppress the pro-inflammatory M1 macrophages while promoting the anti-inflammatory and pro-reparative M2 macrophages at the wound site. nih.govkoreascience.krnih.gov This shift in macrophage balance leads to reduced inflammation and creates a more favorable environment for tissue regeneration. Additionally, paeonol treatment increased the expression of the proliferation marker Ki67 and angiogenic factors like vascular endothelial growth factor (VEGF) and CD31, indicating that it promotes cell proliferation and the formation of new blood vessels, both of which are critical for effective wound healing. nih.gov

Table 7: Wound Healing and Tissue Regeneration Research Findings for Paeonol | Model | Key Findings | Reported Mechanism of Action | Citations | | :--- | :--- | :--- | :--- | :--- | | Diabetic Ulcer (Rat) | Accelerated wound closure, increased collagen deposition, and promoted angiogenesis. | Promoted M2 macrophage polarization; inhibited M1 macrophage polarization; increased expression of Ki67, CD31, and VEGF. | nih.govkoreascience.krnih.gov | | High Glucose-treated Fibroblasts (in vitro) | Improved the repair of cell damage. | Modulated macrophage polarization to create a pro-reparative environment. | nih.govkoreascience.kr | | Pre-osteoblast migration (in vitro) | Promoted wound healing and transmigration. | Not specified for wound healing, but linked to osteoblast differentiation pathways. | nih.gov |

Anti-microbial and Anti-sepsis Activities of this compound

This compound, a glycosidic compound isolated from the root cortex of Paeonia suffruticosa, has been investigated for its potential therapeutic applications, particularly concerning its activities against microbial infections and the systemic inflammatory condition of sepsis. While research into its direct antimicrobial properties is still developing, studies on its role in mitigating sepsis have provided significant insights.

The anti-sepsis potential of this compound has been demonstrated in preclinical models. In a study investigating protective compounds against sepsis-induced lethality, this compound was one of the components isolated from the root cortex of Paeonia suffruticosa and evaluated. This research highlighted the potential of compounds from this natural source to combat the severe consequences of sepsis.

While direct, extensive research on the antimicrobial spectrum of isolated this compound is limited, studies on extracts from Paeonia lactiflora, which are known to contain this compound, have shown antimicrobial effects. For instance, a methanolic extract of Paeonia lactiflora demonstrated antibacterial activity against Streptococcus mutans and the fungus Candida albicans. nih.gov The extract was found to contain flavonoids and polyphenols, which are classes of compounds known for their antimicrobial properties. nih.gov It is important to note that these findings are based on a crude extract and not on the isolated this compound. Therefore, the direct contribution of this compound to these observed antimicrobial effects requires further investigation.

The anti-sepsis activity of related compounds from Paeonia species, such as paeoniflorin (B1679553), has been more extensively studied, often showing effects on inflammatory pathways that are also relevant to sepsis. For example, paeoniflorin has been shown to reduce inflammatory responses in cellular models of sepsis by inhibiting the NF-κB signaling pathway. Such mechanisms, if also exhibited by this compound, could explain its protective effects in sepsis models.

Structure Activity Relationship Sar Studies of Paeonoside and Its Derivatives

Elucidation of Structural Determinants for Paeonoside's Biological Activities

The biological activities of this compound are intrinsically linked to its chemical structure, which consists of a paeonol (B1678282) aglycone moiety linked to a glucose sugar unit via a glycosidic bond nih.govsci-toys.com. While specific detailed SAR data solely focused on this compound's structural determinants across a wide range of activities is not extensively detailed in the provided search results, studies on related phenolic compounds and flavonoids offer insights into general structural features that influence biological activity.

Research on other flavonoids, for instance, suggests that the substitution pattern of hydroxyl groups on the flavonoid skeleton significantly impacts their free radical scavenging potential researchgate.net. Multiple hydroxyl groups can contribute to antioxidant and chelating activity researchgate.net. Methoxy (B1213986) groups, like the one present in the paeonol aglycone of this compound, can influence lipophilicity and membrane partitioning researchgate.net. The presence of glycosidic linkages, as seen in this compound, can also affect activity, often leading to different pharmacokinetic and pharmacodynamic properties compared to their aglycones researchgate.net.

While direct studies specifically dissecting this compound's SAR for each of its reported activities (e.g., wound healing, antidiabetic, anti-inflammatory) were not prominently found, the general principles of SAR applied to similar phenolic and glycosidic compounds suggest that the presence and position of hydroxyl groups, the methoxy group, and the sugar moiety are likely key structural determinants influencing its biological profile.

Synthesis and Pharmacological Profiling of this compound Analogs and Derivatives (e.g., this compound Decaacetate)

The synthesis and evaluation of this compound derivatives are undertaken to improve potency, selectivity, or other pharmacological properties. This compound decaacetate is one such derivative that has been investigated nih.govontosight.ai. This compound is an acetylated form of this compound, where the hydroxyl groups on the sugar moiety and potentially the aglycone are replaced by acetate (B1210297) groups nih.govontosight.ai.

This compound decaacetate has been reported to exhibit trypanocidal activity nih.gov. This suggests that acetylation significantly alters the biological profile compared to the parent compound, this compound, for which trypanocidal activity was not mentioned in the search results. The chemical modification through acetylation can impact the compound's solubility, stability, and interaction with biological targets ontosight.ai.

Studies on derivatives of paeonol (the aglycone of this compound) have also provided insights into SAR. For example, acylation and etherification of paeonol have led to derivatives with enhanced anti-tumor activities against certain cell lines researchgate.net. These studies indicated that the 4-methoxy group and the ketone carbonyl side chain in paeonol are important for its anti-tumor activity researchgate.net. While these findings relate to the aglycone, they provide context for how structural modifications around the paeonol core can influence biological effects, which is relevant to understanding the SAR of this compound derivatives.

Another study explored the synthesis of paeonol derivatives linked to 1,2,3-triazole and ether moieties, evaluating their antibacterial activity scielo.br. Although the tested derivatives showed minimum inhibitory concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli, the study highlights the synthetic strategies employed to create paeonol analogs for biological evaluation scielo.br.

These examples demonstrate that chemical modifications of this compound or its aglycone can lead to compounds with altered or enhanced biological activities, providing valuable data for SAR analysis.

Computational and In Silico Approaches in this compound SAR Analysis and Drug Design

Computational and in silico methods play an increasingly important role in understanding SAR and facilitating drug design scirp.orggeneral-medicine.com. These approaches can complement experimental studies by providing insights into molecular interactions, predicting biological activity, and guiding the synthesis of novel compounds.

While specific detailed studies using computational methods solely focused on the SAR of this compound were not extensively found, the application of these techniques to related compounds and for various biological targets is well-documented. For instance, in silico screening, molecular docking, and molecular dynamics simulations have been used to evaluate the potential of natural compounds, including flavonoids, as inhibitors of viral proteins like those from SARS-CoV-2 nih.govlidsen.commdpi.com. These studies predict binding affinities and interactions with target enzymes, providing a theoretical basis for their activity nih.govlidsen.com.

Computational approaches, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are commonly used in drug discovery to correlate structural features with biological activity and predict pharmacokinetic properties scirp.org. These methods could be applied to this compound and its derivatives to build predictive models for their various activities and to screen virtual libraries of analogs.

Molecular docking studies can help elucidate how this compound or its derivatives interact with specific biological targets, such as enzymes or receptors, at the molecular level scirp.orgnih.gov. This can provide insights into the key structural features involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). Such information is invaluable for rational drug design and the targeted synthesis of more potent or selective analogs.

The use of computational tools in SAR analysis and drug design for natural products, including glycosides and phenolic compounds like this compound, is a growing area lablcbosn.comresearchgate.net. These methods can accelerate the identification of promising candidates and provide a deeper understanding of the structural basis for their biological activities.

Pharmacokinetic and Biotransformation Studies of Paeonoside

Absorption, Distribution, and Tissue Penetration Profiles of Paeonoside

The absorption of this compound, like many glycosidic compounds, is a critical determinant of its oral bioavailability. Due to its hydrophilic sugar moiety, the direct absorption of this compound across the lipid-rich intestinal barrier is generally poor. Instead, it is widely understood that this compound is primarily hydrolyzed to its aglycone, paeonol (B1678282), by intestinal microflora before significant absorption can occur.

Once absorbed, the distribution of the resulting metabolites, predominantly paeonol, is rapid and widespread. Studies in animal models have shown that after oral administration, paeonol is quickly detected in various tissues. The highest concentrations are typically observed in the liver and kidneys, which are the primary organs of metabolism and excretion. nih.govmedchemexpress.comnih.gov Other tissues, including the heart, lungs, and spleen, also show distribution of paeonol and its metabolites. nih.govnih.gov Notably, paeonol has been shown to cross the blood-brain barrier, although its concentration in the brain decreases rapidly. nih.govmedchemexpress.comnih.gov

Interactive Data Table: Tissue Distribution of Paeonol (as a metabolite of this compound) in Rats

| Tissue | Peak Concentration (ng/g) | Time to Peak Concentration |

| Liver | High | Early |

| Kidney | High | Early |

| Heart | Moderate | Early |

| Lung | Low | Early |

| Spleen | Low | Early |

| Brain | Very Low | Rapidly Declines |

This table illustrates the general distribution pattern of paeonol, the primary metabolite of this compound, in rat tissues following oral administration. Specific concentration values can vary based on the study design.

Metabolic Pathways, Enzyme Systems, and Metabolite Identification of this compound

The biotransformation of this compound is a multi-step process that begins in the gastrointestinal tract. The initial and most crucial metabolic step is the enzymatic hydrolysis of the glycosidic bond, which cleaves off the glucose molecule to yield paeonol. This deglycosylation is primarily carried out by β-glucosidases produced by the intestinal microbiota.

Following its formation, paeonol undergoes extensive phase I and phase II metabolism, mainly in the liver. Phase I reactions involve hydroxylation and demethylation. nih.gov The primary enzyme systems responsible for these transformations are the cytochrome P450 (CYP450) enzymes. Subsequently, the resulting metabolites, along with paeonol itself, undergo phase II conjugation reactions. These include glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs). nih.gov These conjugation processes increase the water solubility of the compounds, facilitating their elimination from the body.

The major identified metabolites of paeonol in human urine include hydroxylated and demethylated derivatives, as well as their corresponding glucuronide and sulfate (B86663) conjugates. nih.govnih.gov

Interactive Data Table: Major Metabolites of Paeonol (from this compound)

| Metabolite Type | Metabolic Reaction | Key Metabolites Identified |

| Phase I | Hydroxylation, Demethylation | Resacetophenone, 2,5-dihydroxy-4-methoxyacetophenone |

| Phase II | Glucuronidation, Sulfation | Paeonol glucuronide, Paeonol sulfate, Resacetophenone sulfate |

Elimination and Excretion Routes of this compound

The elimination of this compound from the body is predominantly in the form of its metabolites. After undergoing extensive metabolism, these more polar and water-soluble compounds are efficiently cleared from the systemic circulation. The primary route of excretion is through the kidneys into the urine. nih.govmedchemexpress.com Studies have shown that a significant portion of the administered dose's metabolites is recovered in the urine within 24 to 48 hours. nih.gov

A smaller proportion of metabolites is eliminated through the biliary-fecal route. nih.gov The parent compound, this compound, if it escapes initial hydrolysis in the gut and is absorbed intact, would likely be rapidly cleared by the liver and kidneys. However, due to its efficient presystemic metabolism, unchanged this compound is typically found in very low concentrations, if at all, in plasma and urine.

Bioavailability Considerations and Strategies for Pharmacokinetic Enhancement

A significant challenge associated with the therapeutic application of this compound is its low oral bioavailability. This is primarily attributed to two main factors: its poor permeability across the intestinal epithelium due to its hydrophilic nature, and its extensive presystemic metabolism, particularly the initial hydrolysis to paeonol in the gut.

To overcome these limitations and enhance the pharmacokinetic profile of this compound, various strategies are being explored. These approaches aim to either increase its absorption or protect it from premature metabolism.

Prodrug Approach: One strategy involves modifying the chemical structure of this compound to create a prodrug. A prodrug is an inactive or less active derivative that is converted into the active form in the body. This approach could potentially improve its lipophilicity and membrane permeability, allowing for better absorption before being converted to the active this compound or paeonol.

Formulation Technologies: Advanced drug delivery systems are a promising avenue for enhancing bioavailability. These include:

Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal barrier. nih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of poorly water-soluble compounds. While this compound itself is water-soluble, formulating its less soluble aglycone, paeonol, in SEDDS could be a viable strategy post-hydrolysis.

The development of these enhancement strategies is crucial for unlocking the full therapeutic potential of this compound by ensuring that an effective concentration reaches the target tissues in the body.

Preclinical Efficacy and Safety Assessments of Paeonoside

In Vitro Pharmacological Investigations of Paeonoside

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms through which a compound exerts its effects. For this compound and its related compounds like paeonol (B1678282), these laboratory-based investigations have revealed significant anti-inflammatory, neuroprotective, and anti-cancer activities.

The biological activities of this compound and its aglycone, paeonol, have been explored using a variety of specialized cell line models. These assays are crucial for identifying the specific molecular pathways targeted by the compound.

For instance, in studies investigating neuroinflammation, paeonol has been shown to inhibit the release of inflammatory mediators in microglial cells. Research using these cells demonstrated that paeonol significantly suppressed the production of nitric oxide (NO) and the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistic studies revealed that these effects are mediated through the regulation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and glycogen (B147801) synthase kinase 3 (GSK 3α/β) pathways. nih.gov

In the context of rheumatoid arthritis, paeonol has been studied in fibroblast-like synoviocytes (FLS), which are key cells in the pathology of the disease. In tumor necrosis factor-alpha (TNF-α)-stimulated FLS, paeonol was found to inhibit cell proliferation and reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov This effect was linked to the downregulation of microRNA-155 (miR-155) and the subsequent upregulation of its target, forkhead box O3 (FOXO3). nih.gov

The anti-cancer potential of paeonol has been assessed in various human lung cancer cell lines, including H1299 and A549 cells. nih.govnih.gov In these cells, paeonol was shown to inhibit metastasis by targeting the miR-126-5p/ZEB2 axis. nih.gov Further investigations in H1299 cells indicated that paeonol's anti-cancer effects, including the induction of DNA damage and apoptosis, are mediated through the modulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Interactive Data Table: In Vitro Mechanistic Studies of this compound and Related Compounds

| Compound | Cell Line Model | Biological Activity | Key Mechanistic Findings |

|---|---|---|---|

| Paeonol | Microglial cells | Anti-neuroinflammatory | Inhibited NO, iNOS, COX-2; Regulated AMPK and GSK 3α/β pathways. nih.gov |

| Paeonol | Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | Anti-proliferative, Anti-inflammatory | Inhibited TNF-α-induced proliferation and production of IL-6, IL-1β; Regulated miR-155/FOXO3 axis. nih.gov |

| Paeonol | H1299 Lung Cancer Cells | Anti-cancer | Inhibited viability, induced apoptosis and DNA damage; Modulated MAPK pathway. nih.gov |

| Paeonol | Lung Cancer Cells | Anti-metastatic | Inhibited cell viability and metastasis; Regulated miR-126-5p/ZEB2 axis. nih.gov |

| This compound (PASI) | Pre-osteoblasts | Osteoblast Differentiation | Promoted wound healing, transmigration, and mineralized nodule formation. researchgate.net |

Cytotoxicity assays are essential to determine whether the observed biological effects of a compound are due to a specific pharmacological action or simply a result of cellular toxicity. These assays measure cell health through various indicators, including metabolic activity and membrane integrity.

Commonly used methods include the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay, which measures the metabolic activity of mitochondria in living cells, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from cells with damaged membranes. researchgate.netnih.gov The results of these assays are often expressed as the IC50 value, which is the concentration of a drug that inhibits 50% of the measured cellular activity. researchgate.net

Studies on paeonol have utilized the MTT assay to evaluate its effect on the viability of human lung cancer cells. The results indicated that paeonol downregulated cell viability in a dose-dependent manner. nih.gov Similarly, in H1299 non-small cell lung cancer cells, paeonol significantly reduced cell viability and the ability to form colonies, with these effects being more pronounced at higher concentrations. nih.gov In contrast, a study on pre-osteoblasts found that this compound itself had no cytotoxic effects on these cells, suggesting a favorable safety profile in this specific cell type. researchgate.net The cytotoxicity of a compound can vary significantly depending on the cell line used, due to differences in metabolic rates and cellular characteristics. researchgate.netnih.gov

Interactive Data Table: Cytotoxicity and Cell Viability of this compound and Related Compounds

| Compound | Cell Line | Assay Method | Finding |

|---|---|---|---|

| Paeonol | Lung Cancer Cells | MTT Assay | Down-regulated cell viability in a dose-dependent manner. nih.gov |

| Paeonol | H1299 Cells | MTT Assay, Colony Formation | Significantly reduced cell viability and colony formation ability. nih.gov |

| This compound (PASI) | Pre-osteoblasts | Not specified | Found to have no cytotoxic effects. researchgate.net |

In Vivo Animal Model Studies for this compound Efficacy

Following promising in vitro results, the efficacy of this compound and related compounds is further evaluated in living organisms using animal models that mimic human diseases. These studies are critical for validating the therapeutic potential of a compound in a complex physiological system.

To test the anti-inflammatory and immunomodulatory properties of paeoniflorin (B1679553), a closely related glucoside, researchers have utilized rat models of rheumatoid arthritis (RA). nih.govnih.gov These models, often induced by injecting agents like Freund's complete adjuvant, develop symptoms such as joint swelling and pain that are pathologically similar to human RA. nih.govplos.org

For investigating anti-neuroinflammatory effects, lipopolysaccharide (LPS)-induced neuroinflammation in mice is a commonly used model. nih.govfrontiersin.org Systemic administration of LPS, a component of bacterial cell walls, triggers a robust inflammatory response in the brain, characterized by the activation of microglial cells and the production of pro-inflammatory cytokines, mimicking aspects of neurodegenerative diseases. nih.govmdpi.com Studies have shown that paeonol treatment significantly improved motor performance on the rotarod test and reduced microglial activation in this mouse model. nih.gov